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molecular formula C10H14O2 B156065 3-Benzyloxy-1-propanol CAS No. 4799-68-2

3-Benzyloxy-1-propanol

Cat. No. B156065
M. Wt: 166.22 g/mol
InChI Key: FUCYABRIJPUVAT-UHFFFAOYSA-N
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Patent
US04597905

Procedure details

Benzyl chloride (104 g, 1.0 m) was added dropwise to a solution of KOH (112 g, 2.0 m) in 100 ml of xylene and 304 g of 1,3-propanediol at 50° C.-60° C. The solution was then heated at 100° C. for 2 hours. Water (400 ml) was added to the cooled solution and the mixture was extracted twice with 600 ml of methylene chloride. The combined methylene chloride extracts were washed three times with 400 ml of water, dried over MgSO4, filtered and evaporated to a yellow oil which was distilled under vacuum. The 98° C.-106° C. (1.5 mm) fraction was collected to give 88.7 g of 3-benzyloxypropanol.
Quantity
104 g
Type
reactant
Reaction Step One
Name
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
304 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[K+].[CH2:11]([OH:15])[CH2:12][CH2:13][OH:14].O>C1(C)C(C)=CC=CC=1>[CH2:1]([O:14][CH2:13][CH2:12][CH2:11][OH:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
104 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
112 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
304 g
Type
reactant
Smiles
C(CCO)O
Name
Quantity
100 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with 600 ml of methylene chloride
WASH
Type
WASH
Details
The combined methylene chloride extracts were washed three times with 400 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a yellow oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled under vacuum
CUSTOM
Type
CUSTOM
Details
The 98° C.-106° C. (1.5 mm) fraction was collected

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 88.7 g
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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